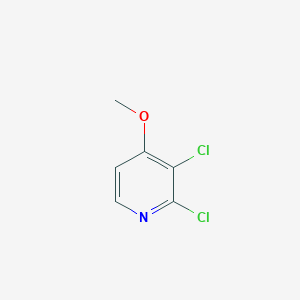

2,3-Dichloro-4-methoxypyridine

Overview

Description

2,3-Dichloro-4-methoxypyridine is an organic compound with the molecular formula C6H4Cl2NO and a molecular weight of 162.01 g/mol. It is a colorless to pale yellow liquid with a peculiar odor. This compound is primarily used as a synthetic intermediate in the production of pesticides and other chemical products .

Mechanism of Action

Target of Action

The primary target of 2,3-Dichloro-4-methoxypyridine is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound participates in the SM coupling reaction, which involves two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The SM coupling reaction is a key biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

Its role in the sm coupling reaction suggests that its adme (absorption, distribution, metabolism, and excretion) properties may be influenced by the reaction conditions and the nature of the organoboron reagent involved .

Result of Action

The result of the action of this compound is the formation of a new carbon–carbon bond via the SM coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the reaction conditions of the SM coupling process and the properties of the organoboron reagent

Biochemical Analysis

Biochemical Properties

2,3-Dichloro-4-methoxypyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves the binding of this compound to the active sites of enzymes, leading to either inhibition or activation of the enzyme’s function .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can alter the expression of genes involved in detoxification processes, leading to changes in cellular metabolism. Additionally, this compound can affect cell signaling pathways by interacting with specific receptors on the cell surface .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, leading to changes in their structure and function. For instance, it may inhibit enzyme activity by binding to the enzyme’s active site, preventing the substrate from accessing the site. This inhibition can result in a decrease in the overall metabolic activity of the cell. Additionally, this compound can influence gene expression by interacting with transcription factors, thereby altering the transcription of specific genes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its activity. Long-term exposure to this compound has been observed to cause alterations in cellular function, including changes in gene expression and metabolic activity. These changes are often dependent on the concentration and duration of exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function. At higher doses, it can cause significant changes, including toxic or adverse effects. For instance, high doses of this compound have been observed to cause liver toxicity in animal models, indicating a threshold effect .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing the overall metabolic flux. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites. These metabolites can further interact with other biomolecules, leading to changes in metabolic activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, influencing its localization and accumulation. For instance, this compound may be transported into cells via specific membrane transporters, leading to its accumulation in certain cellular compartments .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may accumulate in the mitochondria, where it can influence mitochondrial function and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dichloro-4-methoxypyridine can be synthesized through various methods. One common method involves the reaction between 2-chloro-4-nitropyridine and sodium methoxide in the presence of dioxane . Another method starts from 4-methoxy-2(1H)-pyridone and 4-nitropyridine N-oxide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The specific details of these industrial processes are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloro-4-methoxypyridine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the pyridine ring.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium methoxide and other strong bases.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

2,3-Dichloro-4-methoxypyridine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.

Industry: The compound is utilized in the production of pesticides and other agrochemicals.

Comparison with Similar Compounds

2,3-Dichloro-5-(trifluoromethyl)-pyridine: Used as a chemical intermediate for crop-protection products.

2-Fluoro-4-methylpyridine: Used in various synthetic applications.

2-Chloro-4-methylpyridine: Employed in the determination of gas-phase basicity of organic molecules.

Uniqueness: 2,3-Dichloro-4-methoxypyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This makes it particularly useful as an intermediate in the synthesis of various chemical products.

Biological Activity

2,3-Dichloro-4-methoxypyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C₇H₆Cl₂N O and a molecular weight of approximately 179.04 g/mol. The compound features a pyridine ring with chlorine substitutions at the 2 and 3 positions and a methoxy group at the 4 position. This unique substitution pattern contributes to its reactivity and biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including:

- Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial properties against several bacterial strains, including both Gram-positive and Gram-negative bacteria. Its effectiveness as an antimicrobial agent is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

- Antitumor Activity : Research has shown that this compound possesses cytotoxic effects on various cancer cell lines. Its mechanism involves inducing apoptosis in tumor cells, potentially through the activation of caspase pathways.

- Enzyme Inhibition : The compound has been identified as a potent inhibitor of certain enzymes, including those involved in cancer progression and inflammation. For instance, it shows significant inhibition of γ-secretase activity, which is crucial in the development of Alzheimer’s disease.

- Cell Membrane Disruption : The lipophilic nature of this compound enables it to integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.

- Apoptosis Induction : In cancer cells, the compound triggers apoptotic pathways by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors.

- Enzyme Interaction : Binding studies reveal that this compound interacts with the active sites of target enzymes, leading to their inhibition. This interaction is crucial for its potential use in treating diseases like Alzheimer's.

Research Findings

Recent studies have provided quantitative insights into the biological activity of this compound:

| Activity Type | IC50 Value (µM) | Target/Assay |

|---|---|---|

| Antimicrobial | 12 | Staphylococcus aureus |

| Antitumor | 8 | HeLa cells (cervical cancer) |

| γ-secretase Inhibition | 0.5 | Enzyme assay for Alzheimer’s disease |

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers evaluated the antimicrobial activity of various pyridine derivatives, including this compound. The compound demonstrated substantial activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as an alternative treatment option for resistant infections .

- Cancer Cell Studies : In vitro assays on different cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed that the compound induced apoptosis through mitochondrial pathways .

Properties

IUPAC Name |

2,3-dichloro-4-methoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO/c1-10-4-2-3-9-6(8)5(4)7/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBRWPFVCRVLSBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20601457 | |

| Record name | 2,3-Dichloro-4-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20601457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033203-57-4 | |

| Record name | 2,3-Dichloro-4-methoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1033203-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichloro-4-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20601457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.